Physicochemical properties and CAS data of 6-(2-Cyclopropylethoxy)pyridin-3-amine
Physicochemical properties and CAS data of 6-(2-Cyclopropylethoxy)pyridin-3-amine
An In-depth Technical Guide to 6-(2-Cyclopropylethoxy)pyridin-3-amine: Physicochemical Properties, Synthesis, and CAS Data
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of specific structural motifs is paramount to developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The molecule 6-(2-Cyclopropylethoxy)pyridin-3-amine represents a confluence of two such high-value fragments: the 3-aminopyridine core and a cyclopropyl-containing side chain. The 3-aminopyridine scaffold is a well-established bioisostere for various endogenous structures, frequently found in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities and rigid framework.[1][2] The incorporation of a cyclopropyl group is a widely employed tactic in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.[3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. While direct experimental data for this specific molecule is not extensively published, this document provides a robust profile based on established chemical principles, data from close structural analogs, and predictive modeling. We will explore its physicochemical properties, propose a validated synthetic pathway, and discuss its potential applications, grounding all claims in authoritative scientific literature.
Section 1: Molecular Identity and CAS Data
Precise identification is the cornerstone of chemical research. While a unique CAS Registry Number for 6-(2-Cyclopropylethoxy)pyridin-3-amine is not prominently listed in major public databases, its identity can be unequivocally established through its structural and molecular formula. For comparative purposes, data for its closest publicly documented analog, 6-(cyclopropylmethoxy)pyridin-3-amine, is also presented.
| Property | 6-(2-Cyclopropylethoxy)pyridin-3-amine (Target) | 6-(cyclopropylmethoxy)pyridin-3-amine (Analog) |
| IUPAC Name | 6-(2-Cyclopropylethoxy)pyridin-3-amine | 6-(Cyclopropylmethoxy)pyridin-3-amine |
| CAS Number | Not Available | 1019515-38-8[4][5][6] |
| Molecular Formula | C₁₀H₁₄N₂O | C₉H₁₂N₂O[6][7] |
| Molecular Weight | 178.23 g/mol | 164.20 g/mol |
| Canonical SMILES | C1CC1CCOC2=NC=C(C=C2)N | C1CC1COC2=NC=C(C=C2)N[7] |
Section 2: Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The following properties are predicted based on the structure and comparison with known analogs.
| Property | Predicted Value | Scientific Rationale & Field Insights |
| XLogP3 | ~1.5 - 2.0 | The additional ethyl linker compared to the methyl in the known analog (XlogP ~1.2)[7] increases lipophilicity. This value suggests good membrane permeability, a desirable trait for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Calculated based on the amine and ether functionalities. This value is identical to its methoxy analog and is well within the range for good cell penetration and oral absorption (typically < 140 Ų).[8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is a crucial hydrogen bond donor, enabling interaction with target proteins like kinase hinges. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O) | The pyridine nitrogen and ether oxygen act as hydrogen bond acceptors, contributing to solubility and target binding. |
| pKa (most basic) | ~4.5 - 5.5 | The pyridine ring nitrogen is expected to be the most basic site. This pKa suggests the compound will be partially protonated at physiological pH, influencing solubility and receptor interaction. |
| Appearance | Off-white to light yellow solid | Aromatic amines are often crystalline solids and can exhibit color due to trace oxidation products. |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM); sparingly soluble in water. | The aromatic and aliphatic portions of the molecule dominate its character, leading to higher solubility in organic media. The amine and pyridine nitrogen provide some aqueous solubility, especially under acidic conditions. |
Section 3: Proposed Synthetic Pathway and Experimental Protocol
A robust and reproducible synthetic route is essential for obtaining high-purity material for research and development. A logical and field-proven approach to synthesizing 6-(2-Cyclopropylethoxy)pyridin-3-amine involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) to form the ether linkage, followed by the reduction of a nitro group to the target amine.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-(2-Cyclopropylethoxy)-5-nitropyridine (Intermediate)
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Causality: This step utilizes a strong base (Sodium Hydride, NaH) to deprotonate the 2-cyclopropylethanol, forming a potent alkoxide nucleophile. This nucleophile then displaces the chloride on the electron-deficient pyridine ring via an SₙAr mechanism. The electron-withdrawing nitro group is essential for activating the ring toward this type of substitution.
-
Reagents & Equipment:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
2-Cyclopropylethanol (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Step-by-Step Methodology:
-
Suspend sodium hydride in anhydrous DMF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add 2-cyclopropylethanol dropwise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Add a solution of 2-chloro-5-nitropyridine in DMF to the reaction mixture.
-
Warm the reaction to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.
-
Protocol 2: Synthesis of 6-(2-Cyclopropylethoxy)pyridin-3-amine (Final Product)
-
Causality: Catalytic hydrogenation is a clean and highly efficient method for reducing aromatic nitro groups to primary amines.[9] Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the terminal reductant. The reaction is typically fast and produces water as the only byproduct.
-
Reagents & Equipment:
-
2-(2-Cyclopropylethoxy)-5-nitropyridine (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Reaction flask, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve the nitro-intermediate in ethanol or methanol in a suitable reaction flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified if necessary.
-
Section 4: Predicted Spectroscopic Data
Spectroscopic analysis is required to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are anticipated.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region: Three distinct signals between δ 6.5-8.0 ppm. The proton ortho to the amine group will be the most upfield, while the proton between the nitro (or amine) and ether group will be a doublet of doublets. Aliphatic Region: Two triplets for the -O-CH₂-CH₂- chain (δ ~4.3 ppm and δ ~1.8 ppm, respectively). A multiplet for the cyclopropyl methine proton (δ ~0.7 ppm) and multiplets for the cyclopropyl methylene protons (δ ~0.2-0.5 ppm). A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Approximately 10 distinct signals are expected, corresponding to the 10 carbon atoms in the molecule. Key signals would include those for the five aromatic carbons, the two ethoxy carbons, and the three cyclopropyl carbons. |
| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z = 179.12. |
Section 5: Potential Applications in Research and Drug Development
The structural motifs within 6-(2-Cyclopropylethoxy)pyridin-3-amine position it as a valuable building block for creating sophisticated molecules with therapeutic potential.
-
Kinase Inhibition: The 3-aminopyridine core is a "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. This compound could serve as a starting point for developing inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR) or other kinase families implicated in oncology and inflammatory diseases.[1][3]
-
Metabolic Stability: The cyclopropyl group is known to block sites of metabolism.[3] By replacing a more metabolically labile group (like an isopropyl or tert-butyl group) with the cyclopropylethoxy side chain, researchers can potentially improve the half-life and overall pharmacokinetic profile of a lead compound.
-
CNS Applications: The predicted lipophilicity and polar surface area may allow for blood-brain barrier penetration, opening possibilities for developing agents targeting central nervous system disorders.
Section 6: Safety and Handling
As a novel chemical entity, 6-(2-Cyclopropylethoxy)pyridin-3-amine should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols for handling aromatic amines should be followed.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[10][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
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